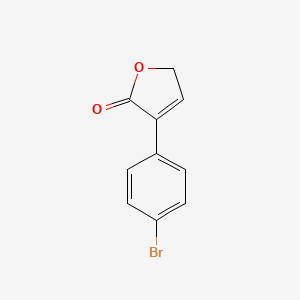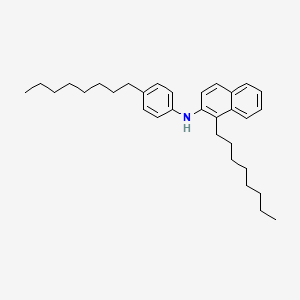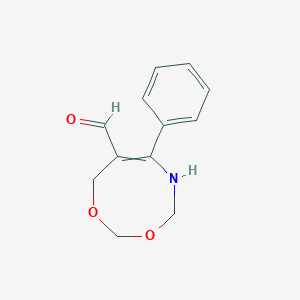
6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde is a heterocyclic compound that features a dioxazocine ring system with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a dihydroxyacetone derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carboxylic acid.
Reduction: 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyflavanone: A flavonoid with a similar dioxazocine ring system but with a methoxy group instead of a phenyl group.
Baicalin: A flavonoid glucuronide with a similar ring structure but different functional groups.
Uniqueness
6-Phenyl-5,8-dihydro-2H,4H-1,3,5-dioxazocine-7-carbaldehyde is unique due to its combination of a phenyl group and an aldehyde functional group within the dioxazocine ring system. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
92897-90-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-phenyl-5,8-dihydro-4H-1,3,5-dioxazocine-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO3/c14-6-11-7-15-9-16-8-13-12(11)10-4-2-1-3-5-10/h1-6,13H,7-9H2 |
InChI Key |
JCJSQPFOWRKCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(NCOCO1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


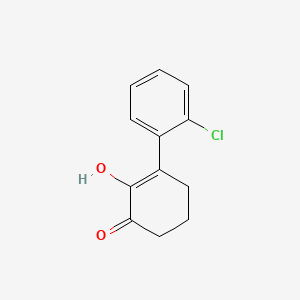
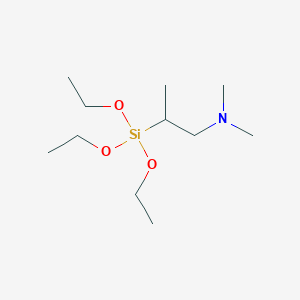
![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

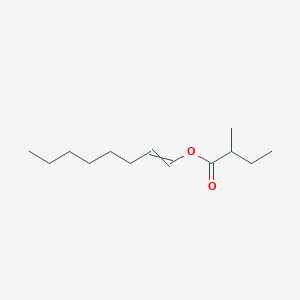
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)

![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/structure/B14363466.png)
